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Cat. No.: B8069257 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2

(SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By

inhibiting SGLT2, tofogliflozin promotes the excretion of glucose in the urine, thereby lowering

blood glucose levels in an insulin-independent manner.[1] This mechanism makes it a valuable

tool for studying glycemic control and the progression of diabetic complications in various

preclinical models. These application notes provide a summary of dosages and detailed

experimental protocols for the use of tofogliflozin in established mouse models of type 1 and

type 2 diabetes.

Mechanism of Action
Tofogliflozin exerts its therapeutic effect by specifically targeting SGLT2 in the proximal

tubules of the kidney. This inhibition prevents the reabsorption of filtered glucose from the urine

back into the bloodstream, leading to increased urinary glucose excretion and a subsequent

reduction in plasma glucose levels.
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Caption: Mechanism of Tofogliflozin via SGLT2 Inhibition.

Tofogliflozin Dosage and Administration Summary
The appropriate dosage and administration route for tofogliflozin can vary depending on the

mouse model and the specific research question. The following table summarizes dosages

reported in the literature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8069257?utm_src=pdf-body-img
https://www.benchchem.com/product/b8069257?utm_src=pdf-body
https://www.benchchem.com/product/b8069257?utm_src=pdf-body
https://www.benchchem.com/product/b8069257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouse
Model

Diabetes
Type

Dosage
Administr
ation
Route

Duration
Key
Findings

Referenc
e

db/db Type 2

0.1, 0.3, 1,

3, 10

mg/kg

Oral

Gavage

(once

daily)

4 weeks

Dose-

dependent

reduction

in HbA1c

and

improved

glucose

tolerance.

[3]

[3]

db/db Type 2

~5

mg/kg/day

(0.004% in

chow)

Medicated

Chow
8 weeks

Sustained

decrease

in blood

glucose;

improved

retinal

neurovasc

ular

coupling.

[4]

[4]

db/db Type 2

0.005% or

0.015% in

chow

Medicated

Chow
8 weeks

Prevented

increased

urinary

albumin/cr

eatinine

ratio and

attenuated

glomerular

hypertroph

y.[5]

[5]

KK-Ay Type 2 0.015% in

chow

Medicated

Chow

8 weeks Lowered

HbA1c;

improved

[2][6]
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glomerular

and

tubulointer

stitial

damage.[2]

[6]

ApoE-

deficient

(STZ-

induced)

Type 1

~1.71

mg/kg/day

(0.005% in

chow)

Medicated

Chow
6 weeks

Markedly

decreased

blood

glucose

and

suppresse

d

atheroscler

osis.[7]

[7]

Experimental Protocols
Protocol 1: Evaluation of Glycemic Control in db/db
Mice via Oral Gavage
This protocol is designed to assess the acute and chronic effects of tofogliflozin on

hyperglycemia and glucose tolerance.

1. Animals and Acclimatization:

Model: Male db/db mice, 8 weeks of age.[3]

Housing: House mice under standard conditions with a 12-hour light/dark cycle and provide

ad libitum access to standard chow and water.

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Tofogliflozin Preparation:

Vehicle: Prepare a 0.5% carboxymethyl cellulose (CMC) solution in sterile water.[3]
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Drug Solution: Suspend tofogliflozin powder in the 0.5% CMC vehicle to achieve final

concentrations for desired dosages (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) in a volume of 5 ml/kg.[3]

Prepare fresh daily or according to compound stability data.

3. Experimental Procedure:

Baseline: Collect blood samples from the tail vein to measure baseline blood glucose,

glycated hemoglobin (HbA1c), and plasma insulin.[3]

Randomization: Randomly assign mice to vehicle control or tofogliflozin treatment groups.

Administration: Administer the prepared tofogliflozin suspension or vehicle via oral gavage

once daily for 28 days.[3]

Monitoring:

Measure body weight and food consumption at intervals of 1 to 4 days.[3]
For acute effects, blood glucose can be monitored at several time points (e.g., 0, 2, 4, 6,
12 hours) after the first dose.[3]

Endpoint Analysis (Day 28): Collect blood samples to measure final blood glucose, HbA1c,

and plasma insulin levels.[3]

Oral Glucose Tolerance Test (OGTT): Four days after the final drug administration, perform

an OGTT. Fast mice overnight, administer a glucose solution (e.g., 2 g/kg) via oral gavage,

and measure blood glucose at 0, 30, 60, 120, and 240 minutes post-glucose load.[3]
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Caption: Workflow for Oral Gavage Study in db/db Mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8069257?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Long-Term Administration in Medicated
Chow for Diabetic Complications
This protocol is suitable for long-term studies investigating the effects of tofogliflozin on the

progression of diabetic complications such as nephropathy or retinopathy.

1. Animals and Acclimatization:

Models:

Diabetic Kidney Disease: Male KK-Ay mice, starting at 6-7 weeks of age.[2][8]
Diabetic Retinopathy: Male db/db mice, starting at 6 weeks of age.[4]

Housing & Acclimatization: As described in Protocol 1.

2. Medicated Chow Preparation:

Calculation: Determine the required concentration of tofogliflozin in the chow based on the

target dose (e.g., 5 mg/kg/day) and the average daily food consumption of the specific

mouse strain.

Example Concentrations:

0.004% tofogliflozin for a target of 5 mg/kg/day.[4]
0.015% tofogliflozin for studies on diabetic kidney disease.[2][8]

Mixing: Thoroughly mix the calculated amount of tofogliflozin powder with standard

powdered mouse chow to ensure uniform distribution. The mixture can then be provided as

is or re-pelleted.

3. Experimental Procedure:

Baseline: At the designated starting age (e.g., 7 weeks), measure baseline parameters such

as body weight, blood glucose, HbA1c, and urinary albumin/creatinine ratio (for kidney

studies).[2][8]

Randomization: Divide mice into a control group (standard chow) and a treatment group

(medicated chow).
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Administration: Provide the respective diets ad libitum for the duration of the study (e.g., 8

weeks).[2][8]

Monitoring:

Measure body weight, food intake, and water intake weekly.[2]
Measure blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).[2][4]

Endpoint Analysis:

At the end of the treatment period, perform final measurements of glycemic parameters.
Collect urine over 24 hours using metabolic cages to measure albumin and creatinine.[2]
Euthanize animals and collect tissues (kidneys, pancreas, eyes, aorta) for histological
analysis (e.g., glomerular size, mesangial matrix expansion, podocyte loss) and molecular
analysis (e.g., expression of inflammatory markers like MCP-1 and KIM-1).[2][5][7]

Summary of Tofogliflozin Effects
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Parameter Mouse Model
Treatment
Details

Result Reference

Blood Glucose db/db
5 mg/kg/day in

chow for 8 weeks

Reduced from

440.2 mg/dL

(control) to 262.2

mg/dL (treated)

at 14 weeks of

age.[4]

[4]

HbA1c db/db

≥0.3 mg/kg via

oral gavage for 4

weeks

Significantly

reduced

compared to

vehicle-treated

group.[3]

[3]

HbA1c KK-Ay
0.015% in chow

for 8 weeks

Significantly

lowered

compared to

non-treated

diabetic mice.[2]

[6]

[2][6]

Plasma Insulin db/db

≥3 mg/kg via oral

gavage for 4

weeks

Prevented the

decrease in

insulin levels

seen in the

vehicle group.[3]

[3]

Plasma Insulin db/db
0.015% in chow

for 8 weeks

Significantly

increased

compared to

untreated group

at 8 weeks.[5]

[5]

Urinary

Albumin/Creatini

ne Ratio

db/db

0.005% or

0.015% in chow

for 8 weeks

Prevented the

increase

observed in

untreated

diabetic mice.[5]

[5]
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Atherosclerosis
ApoE-deficient

(STZ-induced)

0.005% in chow

for 6 weeks

Significantly

reduced Sudan

IV-positive

atherosclerotic

areas.[7]

[7]

Inflammatory

Cytokines

(Peritoneal

Macrophages)

ApoE-deficient

(STZ-induced)

0.005% in chow

for 6 weeks

Significantly

reduced

expression of IL-

1β and IL-6.[7]

[7]

Tofogliflozin's Anti-Inflammatory Effect
In addition to glycemic control, studies suggest tofogliflozin may suppress inflammation

associated with hyperglycemia. In diabetic ApoE-deficient mice, tofogliflozin treatment not

only lowered blood glucose but also significantly reduced the expression of pro-inflammatory

cytokines IL-1β and IL-6 in peritoneal macrophages, which was associated with reduced

atherosclerosis.[7]

Chronic Hyperglycemia
in Diabetic Mice

Increased Expression of
Pro-inflammatory Cytokines

(IL-1β, IL-6)

Diabetic Complications
(e.g., Atherosclerosis,

Macrophage Accumulation)

Tofogliflozin
Treatment

Blood Glucose
Lowering

Suppresses

Reduced IL-1β & IL-6
Expression

leads to

Amelioration of
Complications
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Caption: Proposed Anti-Inflammatory Pathway of Tofogliflozin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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